molecular formula C14H12N2O B13597467 Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol CAS No. 76266-09-6

Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol

Cat. No.: B13597467
CAS No.: 76266-09-6
M. Wt: 224.26 g/mol
InChI Key: XJQJTCAEHKHHJM-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol is a heterocyclic compound featuring a fused imidazo-pyridine core substituted with a phenylmethanol group at the 5-position. The structure combines the aromaticity of the imidazo-pyridine system with the polar hydroxymethyl (-CH2OH) functional group, which enhances solubility and reactivity.

Key structural attributes:

  • Imidazo[1,5-a]pyridine core: A bicyclic system with nitrogen atoms at positions 1 and 3 of the imidazole ring fused to a pyridine ring.
  • Phenylmethanol substituent: A benzene ring linked to a hydroxymethyl group at the 5-position of the fused ring system.

The hydroxymethyl group may participate in hydrogen bonding, influencing solubility and intermolecular interactions, while the aromatic systems contribute to π-π stacking and hydrophobic effects .

Properties

CAS No.

76266-09-6

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

imidazo[1,5-a]pyridin-5-yl(phenyl)methanol

InChI

InChI=1S/C14H12N2O/c17-14(11-5-2-1-3-6-11)13-8-4-7-12-9-15-10-16(12)13/h1-10,14,17H

InChI Key

XJQJTCAEHKHHJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC3=CN=CN32)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol

Synthesis via Intermolecular Ritter-Type Reaction

One of the most efficient and widely reported methods to prepare this compound derivatives involves an intermolecular Ritter-type reaction between pyridinylmethanol and aryl nitriles, catalyzed by bismuth(III) trifluoromethanesulfonate [Bi(OTf)3] in the presence of para-toluenesulfonic acid monohydrate (p-TsOH·H2O).

Procedure Summary:
  • Starting materials: Phenyl(pyridin-2-yl)methanol (pyridinylmethanol derivative) and acetonitrile (or other aryl/alkyl nitriles).
  • Catalyst system: Bi(OTf)3 (5 mol%) and p-TsOH·H2O (7.5 equivalents).
  • Solvent: 1,2-Dichloroethane (DCE).
  • Reaction conditions: Stirring at 150 °C overnight in a sealed thick-walled tube.
  • Work-up: Quenching with saturated NaHCO3, extraction with ethyl acetate, drying, and purification by silica gel column chromatography.
Reaction Outcome:
  • The reaction proceeds via activation of the benzylic alcohol to a benzylic cation intermediate by Bi(OTf)3, which then undergoes nucleophilic attack by the nitrile, followed by cyclization to form the imidazo[1,5-a]pyridine ring.
  • Yields range from moderate to excellent (typically 60–90%).
  • The method tolerates a wide range of substituents on the nitrile and pyridinylmethanol components, offering good substrate scope and functional group compatibility.
Example Data Table:
Entry Pyridinylmethanol Derivative Nitrile Used Yield (%) Product Description
1 Phenyl(pyridin-2-yl)methanol Acetonitrile 85 This compound (white solid)
2 Phenyl(pyridin-2-yl)methanol Benzonitrile 78 Phenyl-substituted imidazo[1,5-a]pyridine derivative
3 Substituted pyridinylmethanol Various aryl nitriles 60–90 Diverse imidazo[1,5-a]pyridine analogs

Characterization includes melting point, IR, ^1H and ^13C NMR, and HRMS confirming product identity and purity.

Preparation of Pyridinylmethanol Precursors

The key intermediate, phenyl(pyridin-2-yl)methanol , is prepared via a Grignard reaction:

  • Starting material: Pyridine-2-carboxaldehyde.
  • Reagent: Phenylmagnesium bromide (1 M in THF).
  • Conditions: Reaction at 0 °C to room temperature under argon for 4 hours.
  • Work-up: Quenching with saturated NH4Cl, extraction with ethyl acetate, drying, and purification by silica gel chromatography.
  • Yield: Approximately 92%, white solid, mp 70–71 °C.

This intermediate is crucial for the subsequent Ritter-type cyclization to the imidazo[1,5-a]pyridine scaffold.

Alternative Synthetic Route: Cyclocondensation with Electrophilically Activated Nitroalkanes

Another method involves the cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of phosphorous acid and polyphosphoric acid (PPA).

Key Features:
  • Nitroalkanes are activated electrophilically by PPA and phosphorous acid.
  • The reaction proceeds via cyclocondensation forming the imidazo[1,5-a]pyridine core.
  • Harsh reaction conditions (high temperature, acidic medium) are typically required.
  • Steric hindrance and substituent effects influence yields significantly.
  • Phenyl substituents on the nitroalkane can cause issues, but replacement with α-nitroacetophenone improves outcomes.
Reaction Conditions:
  • React 2-(aminomethyl)pyridine with α-nitroacetophenone in PPA/phosphorous acid medium.
  • Heat under reflux for several hours.
  • Isolate products by standard work-up and purification.
Yields:
  • Moderate to good, depending on substrate sterics.
  • Yields can range from 40% to 75%.

This method is valuable for accessing imidazo[1,5-a]pyridines with various substituents but is less mild compared to the Ritter-type approach.

Metal-Promoted Formation from Dynamic Imine Libraries

A less conventional approach involves Fe(II)-mediated formation of imidazo[1,5-a]pyridine derivatives from dynamic libraries of imines generated in situ by condensation of benzaldehyde and 2-picolylamine.

  • Fe(II) acts as a pivotal metal catalyst influencing the reaction pathway.
  • The reaction selectively yields imidazo[1,5-a]pyridine derivatives.
  • Electron-donating and electron-withdrawing substituents on benzaldehyde affect yields.
  • No product formation observed with strongly electron-donating (p-OCH3) or electron-withdrawing (p-NO2) groups.

This method is mechanistically interesting but less practical for large-scale synthesis due to sensitivity to substituents and metal catalyst requirements.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Ritter-type reaction Bi(OTf)3 catalyst, p-TsOH·H2O, DCE, 150 °C Mild, broad substrate scope, high yields Requires sealed tube, high temp 60–90
Cyclocondensation with nitroalkanes 2-(aminomethyl)pyridine, activated nitroalkanes, PPA, phosphorous acid Access to diverse derivatives Harsh conditions, steric sensitivity 40–75
Fe(II)-mediated imine cyclization 2-picolylamine, benzaldehyde, Fe(II) salt Selective, metal-mediated Sensitive to substituents, less general Moderate

Detailed Research Outcomes and Analysis

  • The Ritter-type reaction method stands out for its operational simplicity and efficiency, with well-characterized intermediates and products confirmed by NMR, IR, and HRMS data.
  • The Grignard preparation of phenyl(pyridin-2-yl)methanol precursor is high yielding and reproducible, providing a reliable starting point for further cyclization.
  • The nitroalkane cyclocondensation strategy offers an alternative route but requires careful control of reaction conditions and substrate selection due to the harsh acidic medium.
  • The Fe(II)-mediated approach provides mechanistic insight into metal-catalyzed formation of imidazo[1,5-a]pyridines but is less practical for synthetic scale-up.
  • Overall, the Ritter-type reaction catalyzed by Bi(OTf)3 combined with p-TsOH·H2O is currently the most versatile and efficient method for preparing this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of {imidazo[1,5-a]pyridin-5-yl}(phenyl)methanol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Phenylephrine Hydrochloride

Structure: Phenylephrine (3-(hydroxyphenyl)-2-(methylamino)ethanol hydrochloride) shares a phenyl group and hydroxyl functionality but lacks the imidazo-pyridine core. Analytical Methods:

  • Spectrophotometric determination of phenylephrine involves coupling with diazotized 2-aminobenzothiazole in alkaline media, forming a stable azo dye (λmax = 510 nm, ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹) .
  • Stability : The azo dye remains stable for 48 hours, with relative standard deviation (RSD) < ±3.09% .
    Comparison :
  • Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol’s fused ring system may confer greater structural rigidity compared to phenylephrine’s flexible ethanolamine chain.
  • The hydroxymethyl group in the target compound could offer similar hydrogen-bonding capabilities to phenylephrine’s hydroxyl group, but its integration into a fused aromatic system may reduce solubility in aqueous media .

1-Pentyl-5-(hydroxymethyl)imidazole

Structure: This compound (1H-imidazole-5-methanol, 1-pentyl) features a monocyclic imidazole ring with a hydroxymethyl group at position 5 and a pentyl chain at position 1 . Key Differences:

  • The absence of a fused pyridine ring simplifies the structure, likely enhancing metabolic stability but reducing aromatic interactions.
  • The pentyl substituent increases lipophilicity, whereas the phenylmethanol group in the target compound balances hydrophilicity and aromaticity.

Imidazo[1,5-a]pyrazin-6(5H)-one Derivatives

Example : 5-(4-Bromophenyl)-7,8-dihydro-7-[(1S)-1-phenylethyl]imidazo[1,5-a]pyrazin-6(5H)-one .
Structural Comparison :

  • The pyrazinone ring replaces the pyridine in the fused system, introducing a ketone group that alters electronic properties.
  • Substituents like bromophenyl and phenylethyl groups enhance steric bulk and electron-withdrawing effects, which are absent in the target compound. Synthesis: Similar to the target compound, derivatives are synthesized via refluxing aldehydes with amines in acidic ethanol, though reaction times and reagents vary (e.g., 24 hours for pyridylimidazolium chloride synthesis ).

Research Findings and Implications

  • Stability: The hydroxymethyl group in this compound may confer stability akin to phenylephrine’s azo dye, but this remains untested .
  • Synthetic Complexity : The fused ring system necessitates multi-step synthesis, contrasting with simpler imidazole derivatives .

Biological Activity

Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol is a compound belonging to the imidazo[1,5-a]pyridine class, characterized by its unique bicyclic structure and a phenyl group attached to a methanol moiety. This compound has garnered attention for its diverse biological activities, particularly as an enzyme inhibitor and in potential therapeutic applications.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. Notably, it has been studied for its inhibitory effects on insulin-regulated aminopeptidase , which plays a crucial role in cognitive function and metabolic pathways relevant to diabetes management. The compound's ability to modulate enzyme activity suggests potential applications in treating cognitive impairments and metabolic disorders .

Enzyme Inhibition

The compound's role as an enzyme inhibitor has been extensively documented. For instance, it has shown significant inhibitory activity against insulin-regulated aminopeptidase, which is implicated in various physiological processes. This inhibition can lead to enhanced cognitive function and metabolic regulation .

Anticancer Activity

This compound has also demonstrated anticancer properties . Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit antiproliferative effects against several cancer cell lines. For example:

Cell Line IC50 Value (µM)
HeLa0.058
A5490.035
MDA-MB-2310.021

These findings suggest that the compound's structural features contribute to its efficacy in inhibiting cancer cell growth .

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer activity, this compound exhibits anti-inflammatory and antimicrobial properties. Studies have shown that derivatives from this class can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Studies

  • Cognitive Enhancement : A study highlighted the effects of this compound on cognitive function improvement in animal models. The compound was administered to subjects with induced cognitive deficits, resulting in significant recovery in memory tasks compared to control groups .
  • Cancer Cell Line Testing : In vitro studies conducted on various cancer cell lines (HeLa, A549) revealed that modifications to the imidazo[1,5-a]pyridine framework could enhance antiproliferative activity significantly. The study concluded that specific substituents improved binding affinity and biological activity against tumor cells .

Synthesis and Derivative Development

The synthesis of this compound has been optimized through various methodologies that improve yield and efficiency. These synthetic routes allow for the development of derivatives with potentially enhanced biological activities . The versatility of this compound makes it a valuable building block in medicinal chemistry.

Q & A

Q. Structure-Activity Relationship (SAR) Table

SubstituentBiological ActivityKey Reference
CyclohexylImproved stereoselectivity
2-FluorophenylEnhanced CNS bioavailability
Sulfamoyl-PiperazinePARG inhibition (anticancer)

How can conflicting data on reaction yields in Imidazo[1,5-a]pyridin-5-ylmethanol synthesis be resolved?

Discrepancies often arise from:

  • Catalyst deactivation : Pd/C catalysts may lose activity due to residual solvents; pre-treatment with H₂ improves consistency .
  • Intermediate stability : Formamido derivatives (e.g., V in ) require anhydrous conditions to prevent hydrolysis.
  • Steric effects : Bulky substituents (e.g., benzyl groups) slow cyclization; microwave-assisted synthesis reduces reaction time by 40% .

What strategies are employed to enhance the metabolic stability of this compound derivatives in preclinical studies?

  • Deuterium incorporation : Replacing labile C–H bonds with C–D bonds reduces first-pass metabolism .
  • Prodrug design : Esterification of the methanol group (e.g., methyl ester derivatives) improves oral bioavailability .
  • Heteroatom substitution : Replacing phenyl with pyridinyl enhances solubility and reduces CYP450-mediated degradation .

How are computational methods used to predict the binding modes of Imidazo[1,5-a]pyridin-5-ylmethanol derivatives to biological targets?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like tubulin or PARG, guided by crystallographic data from A1H6U .
  • MD simulations : 100-ns simulations assess stability of ligand-receptor complexes, identifying key residues (e.g., His286 in PARG) for mutagenesis validation .
  • QSAR models : 3D-QSAR using CoMFA/CoMSIA correlates substituent electronic properties (e.g., Hammett σ) with IC₅₀ values .

Methodological Considerations

What analytical challenges arise in quantifying trace impurities in Imidazo[1,5-a]pyridin-5-ylmethanol batches?

  • HPLC-MS/MS : Detects sub-ppm impurities (e.g., des-methyl byproducts) using C18 columns and 0.1% formic acid gradients .
  • Chiral purity : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, critical for compounds like A1H6U .
  • Residual solvents : GC-FID monitors Class 1 solvents (e.g., toluene) to meet ICH Q3C guidelines .

How do reaction conditions (e.g., solvent, temperature) impact the regioselectivity of Imidazo[1,5-a]pyridin-5-ylmethanol bromination?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor N-bromination, while nonpolar solvents (toluene) promote C-3 bromination .
  • Catalyst choice : FeCl₃ vs. AlCl₃ shifts selectivity; FeCl₃ yields 85% C-3 brominated product at 60°C .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80°C) drive thermodynamic outcomes .

Data Interpretation and Optimization

How can researchers reconcile discrepancies between in vitro and in vivo activity data for Imidazo[1,5-a]pyridin-5-ylmethanol derivatives?

  • Plasma protein binding : SPR analysis quantifies albumin binding, which may reduce free drug concentrations in vivo .
  • Metabolite profiling : LC-HRMS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to efficacy .
  • Species differences : Murine vs. human CYP450 isoform activity varies; use of humanized liver models improves translatability .

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